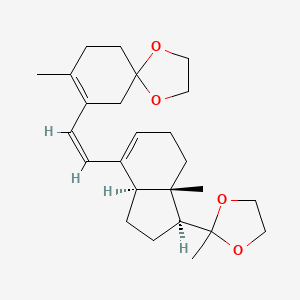
Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is a complex organic compound with the molecular formula C19H5Cl4F11KNO6S . This compound is known for its unique chemical structure, which includes multiple halogen atoms and a sulphonyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves multiple steps, starting with the preparation of the benzoic acid derivative. The process typically includes halogenation, sulphonylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process is optimized to minimize waste and maximize yield, adhering to environmental and safety regulations .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated benzoic acid derivatives and sulphonyl-containing compounds. Examples include:
- 2,3,4,5-tetrachlorobenzoic acid
- 3-(undecafluoropentyl)sulphonylphenylamine .
Uniqueness
What sets Potassium 2,3,4,5-tetrachloro-6-(((3-(((undecafluoropentyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate apart is its combination of multiple halogen atoms and a sulphonyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications .
Propiedades
Número CAS |
68541-02-6 |
|---|---|
Fórmula molecular |
C19H5Cl4F11KNO6S |
Peso molecular |
765.2 g/mol |
Nombre IUPAC |
potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyloxy)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H6Cl4F11NO6S.K/c20-9-7(8(14(37)38)10(21)12(23)11(9)22)13(36)35-5-2-1-3-6(4-5)41-42(39,40)19(33,34)17(28,29)15(24,25)16(26,27)18(30,31)32;/h1-4H,(H,35,36)(H,37,38);/q;+1/p-1 |
Clave InChI |
VZVBVGFCRFYOSX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


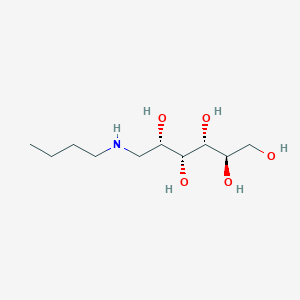
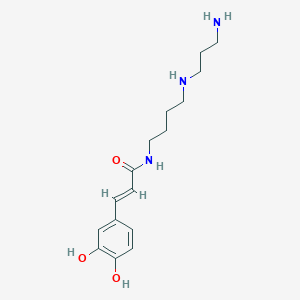
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
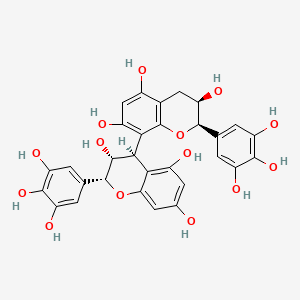

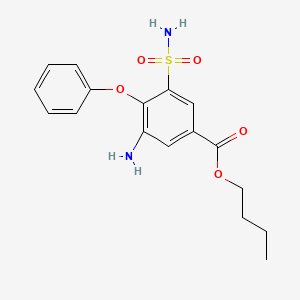

![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
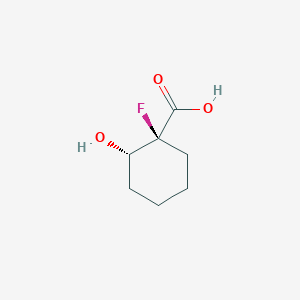

![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
